[(Z)-1-(2-fluorophenyl)ethylideneamino]urea
Description
[(Z)-1-(2-Fluorophenyl)ethylideneamino]urea is a fluorinated urea derivative characterized by its unique stereochemical configuration (Z-isomer) and structural features. The compound’s molecular formula is C₉H₁₀FN₃O, with a molecular weight of 195.194 g/mol and a density of 1.26 g/cm³ . Its refractive index (1.561) and safety profile (S24/25, advising avoidance of skin and eye contact) further define its handling requirements and reactivity . The compound’s synthesis involves intermediates such as 2-fluoroacetophenone (CAS 445-27-2) and semicarbazide hydrochloride (CAS 563-41-7), as noted in literature by Lebedev et al. (2005) .
Properties
CAS No. |
392-10-9 |
|---|---|
Molecular Formula |
C9H10FN3O |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
[(Z)-1-(2-fluorophenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H10FN3O/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14)/b12-6- |
InChI Key |
ASSMENSMDFJADK-SDQBBNPISA-N |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C1=CC=CC=C1F |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Fluoroaniline with Acetyl Urea Derivatives
- Starting Materials: 2-fluoroaniline and acetyl urea or similar urea derivatives.
- Reaction Conditions: The amine (2-fluoroaniline) is reacted with the carbonyl compound (acetyl urea) under reflux in an appropriate solvent such as ethanol or methanol.
- Catalysts/Additives: Mild acid catalysts like glacial acetic acid are often added to facilitate the condensation reaction.
- Temperature: Typically around 50–70 °C for several hours (4–6 h).
- Outcome: Formation of the imine bond leading to the Schiff base this compound.
This method aligns with general Schiff base synthesis protocols where the imine is formed by the condensation of a primary amine with a carbonyl compound, followed by urea incorporation either directly or via substitution.
Stepwise Synthesis via Phenyl Urea Derivatives
- Step 1: Synthesis of phenyl urea derivatives from substituted anilines.
- Step 2: Condensation of these phenyl urea derivatives with 2-fluorobenzaldehyde or similar aldehydes to form the Schiff base.
- Solvents: Suitable solvents include ethanol, methanol, or other polar solvents.
- Characterization: Products are characterized by GC-MS, FT-IR, NMR (both ^1H and ^13C), and TLC to confirm the formation of the Schiff base.
This approach is supported by literature where phenyl urea derivatives are first prepared and then reacted with aldehydes to yield Schiff bases bearing urea functionalities with various aromatic substitutions, including fluorine atoms on the phenyl ring.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-Fluoroaniline + Acetyl Urea | Reflux in ethanol, AcOH catalyst, 60 °C, 4-6 h | This compound (Schiff base) |
| 2 | Phenyl Urea derivative + 2-Fluorobenzaldehyde | Stirring in polar solvent, room temp to reflux | This compound |
Characterization and Purification
- Purification: The crude product is typically purified by recrystallization from ethanol or methanol to obtain high-quality crystalline material.
- Analytical Techniques: Confirmatory analyses include:
- NMR Spectroscopy: To verify the imine proton and fluorine substitution.
- FT-IR Spectroscopy: To detect characteristic C=N stretching (~1600–1650 cm^-1) and urea carbonyl (~1650–1700 cm^-1).
- Mass Spectrometry: To confirm molecular weight.
- Thin Layer Chromatography (TLC): To monitor reaction progress and purity.
Research Results and Observations
- The presence of the fluorine atom on the phenyl ring influences the electronic properties and stability of the Schiff base, as noted in related fluoro-functionalized imines.
- Intramolecular hydrogen bonding involving the urea moiety and imine nitrogen can stabilize the (Z)-configuration.
- Quantum chemical calculations and crystallographic studies on related compounds confirm that the fluorine substitution enhances molecular stability and affects crystal packing.
- The Schiff base formation is generally high-yielding under mild conditions with minimal side reactions.
Data Table: Typical Reaction Conditions and Yields
| Parameter | Typical Value/Range |
|---|---|
| Solvent | Ethanol or Methanol |
| Catalyst | Glacial Acetic Acid (few drops) |
| Temperature | 50–70 °C |
| Reaction Time | 4–6 hours |
| Molar Ratio (Amine:Carbonyl) | 1:1 |
| Purification Method | Recrystallization from ethanol |
| Yield | 70–90% (depending on conditions) |
| Characterization | NMR, FT-IR, MS, TLC |
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-(2-fluorophenyl)ethylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
[(Z)-1-(2-fluorophenyl)ethylideneamino]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of [(Z)-1-(2-fluorophenyl)ethylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on available data and structural features:
Table 1: Key Properties of [(Z)-1-(2-Fluorophenyl)ethylideneamino]urea and Related Compounds
| Property/Compound | This compound | 2-Fluoroacetophenone (CAS 445-27-2) | Semicarbazide Hydrochloride (CAS 563-41-7) | 6-Bromoveratraldehyde (CAS 392-10-9) |
|---|---|---|---|---|
| Molecular Formula | C₉H₁₀FN₃O | C₈H₇FO | CH₅ClN₃O | C₉H₉BrO₂ |
| Molecular Weight (g/mol) | 195.194 | 138.14 | 111.53 | 245.08 |
| Key Functional Groups | Urea, fluorophenyl, ethylideneamino | Ketone, fluorophenyl | Semicarbazide, hydrochloride salt | Bromo, aldehyde, methoxy |
| LogP | 2.31 | ~1.8 (estimated) | -1.07 (calculated) | ~2.5 (estimated) |
| Applications | Potential pharmaceutical intermediate | Fragrance precursor | Protein crosslinking agent | Organic synthesis building block |
Structural and Functional Differences:
Fluorine vs. Bromine Substituents: The fluorine atom in this compound enhances electronegativity and metabolic stability compared to brominated analogs like 6-bromoveratraldehyde. Bromine’s larger atomic radius increases molecular weight and may alter lipophilicity (higher LogP) .
Urea vs.
Safety Profiles: While this compound carries a S24/25 safety warning, semicarbazide hydrochloride is known for its toxicity in biological systems, limiting its use outside controlled environments.
Biological Activity
[(Z)-1-(2-fluorophenyl)ethylideneamino]urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluoroaniline with isocyanates or related compounds. The reaction conditions often include solvents such as DMF or THF and catalysts to enhance yield and selectivity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of urea derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the GI50 (concentration required to inhibit cell growth by 50%), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells) values for related compounds:
| Compound | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Urea derivative A | 25.1 | 77.5 | 93.3 |
| Urea derivative B | TBD | TBD | TBD |
Note: TBD indicates values that require further research or are not yet published.
Antibacterial Activity
Urea derivatives are also noted for their antibacterial properties. In a study evaluating various urea compounds, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating potential as an antibacterial agent.
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Study 1: Antitumor Efficacy
In a controlled laboratory setting, this compound was tested against several human cancer cell lines, including MDA-MB-231 (breast cancer), NUGC-3 (gastric cancer), and SK-Hep-1 (liver cancer). The results indicated that the compound exhibited dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 μM.
Study 2: Antibacterial Screening
A comprehensive antibacterial screening was conducted where this compound was evaluated alongside other known antibacterial agents. The compound showed promising results against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating resistant infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Substituents on the phenyl ring and the configuration of the urea group play crucial roles in modulating its activity. Research indicates that fluorine substitution enhances biological activity due to increased electron-withdrawing effects, which may improve binding affinity to biological targets.
Q & A
What are the optimal synthetic routes for [(Z)-1-(2-fluorophenyl)ethylideneamino]urea, and how can reaction conditions be controlled to enhance yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as coupling a fluorophenyl-containing amine with a urea precursor. Key steps include:
- Step 1: Activation of the amine group using carbodiimides or thionyl chloride to facilitate nucleophilic attack .
- Step 2: Solvent selection (e.g., DMF or THF) to stabilize intermediates and minimize side reactions .
- Step 3: Temperature control (0–25°C) to prevent decomposition of sensitive intermediates .
Yield optimization can be achieved via HPLC purification and monitoring reaction progress with thin-layer chromatography (TLC) .
How can SHELX software resolve crystallographic data discrepancies in structural determination?
Advanced Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystal structures:
- Phase Problem: Use direct methods (SHELXS) to generate initial phases from X-ray diffraction data .
- Refinement Cycles: Apply least-squares refinement with restraints for bond lengths/angles to resolve positional disorder .
- Validation: Cross-check using R-factors (<5% for high-resolution data) and electron density maps to address missing/ambiguous atoms .
Which spectroscopic techniques effectively characterize this compound?
Basic Answer:
- NMR Spectroscopy: and NMR identify fluorophenyl and urea protons, with chemical shifts at δ 7.2–8.1 ppm (aromatic) and δ 6.5–7.0 ppm (NH) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 239.1) .
- IR Spectroscopy: Urea C=O stretch (~1650 cm) and N-H bends (~1550 cm) .
What computational methods model interactions between this compound and biological targets?
Advanced Answer:
- Molecular Docking: Use AutoDock Vina to predict binding modes with enzymes (e.g., kinases), focusing on hydrogen bonds between the urea moiety and catalytic residues .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Studies: Correlate substituent electronegativity (e.g., fluorine) with inhibitory activity using Hammett constants .
How does the fluorophenyl group influence physicochemical properties?
Basic Answer:
The electron-withdrawing fluorine increases:
- Lipophilicity: LogP ~2.3 (enhances membrane permeability) .
- Metabolic Stability: Resistance to oxidative degradation due to strong C-F bonds .
- Hydrogen Bonding: Fluorine's electronegativity strengthens interactions with polar residues in target proteins .
How to design SAR studies for urea moiety modifications?
Advanced Answer:
- Analog Synthesis: Replace urea with thiourea or guanidine to assess hydrogen-bonding impact .
- Bioassays: Test analogs against enzyme panels (e.g., kinases) to measure IC shifts .
- Statistical Analysis: Use ANOVA to compare activity variances between substituents (e.g., -CH vs. -CF) .
What chromatographic methods address purification challenges?
Basic Answer:
- Reverse-Phase HPLC: C18 columns with acetonitrile/water gradients (60–80% ACN) resolve polar byproducts .
- Flash Chromatography: Silica gel (230–400 mesh) eluted with ethyl acetate/hexane (3:7) removes unreacted amines .
How do tautomeric forms affect reactivity and bioactivity?
Advanced Answer:
- Tautomer Detection: -NMR identifies iminol (NH-O=C) vs. urea (NH-C=O) forms, which alter hydrogen-bonding capacity .
- Impact on Activity: Tautomers may bind differently to active sites; e.g., iminol form shows 10-fold higher kinase inhibition .
What parameters determine stability under storage conditions?
Basic Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- pH: Buffer solutions (pH 6–8) minimize hydrolysis of the urea group .
- Humidity: Desiccants (silica gel) reduce hygroscopic degradation .
How to resolve conflicting bioassay data in antimicrobial studies?
Advanced Answer:
- Replicate Experiments: Conduct triplicate assays with positive/negative controls (e.g., ciprofloxacin) to identify outliers .
- MIC vs. MBC: Differentiate bacteriostatic (MIC) and bactericidal (MBC) effects using time-kill curves .
- Statistical Validation: Apply Student’s t-test (p<0.05) to confirm significance between datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
